molecular formula C22H13NO4 B3053568 4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one CAS No. 5452-31-3

4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one

Cat. No. B3053568
CAS RN: 5452-31-3
M. Wt: 355.3 g/mol
InChI Key: GSMVDEHIJKPMBB-UHFFFAOYSA-N
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Description

“4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one” is a complex organic compound that belongs to the coumarin family . Coumarins are a class of phenolic substances that are found in nature and have a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The structure of the coumarin moiety of the molecule is nearly identical to that of unsubstituted 4-hydroxycoumarin and related compounds . The compound has a complex structure with multiple aromatic rings and functional groups .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple functional groups. For instance, it can react with organic halides to form new compounds .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 165–167°C . It has a complex structure with multiple aromatic rings and functional groups .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one, focusing on six unique applications:

Antimicrobial Activity

Research has shown that derivatives of chromeno[3,4-c]pyridin-5-one exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus, demonstrating effective inhibition at low concentrations . This makes them promising candidates for developing new antimicrobial agents.

Anti-inflammatory Properties

Studies have indicated that compounds similar to 4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one possess notable anti-inflammatory activities. These compounds can inhibit the denaturation of proteins, which is a common pathway in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Photochemical Applications

The chromene moiety in this compound is known for its photoactive properties. Research has explored its use in creating photoresponsive materials, which can change their properties under light exposure . Such materials are valuable in developing smart materials for various technological applications, including sensors and light-controlled drug delivery systems.

Antioxidant Activity

Chromeno[3,4-c]pyridin-5-one derivatives have been studied for their antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), protecting cells from oxidative stress . This activity is crucial in preventing cellular damage and has potential applications in developing treatments for diseases associated with oxidative stress.

Anticancer Potential

Research has shown that compounds containing the chromeno[3,4-c]pyridin-5-one structure exhibit cytotoxic effects against various cancer cell lines . These compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.

Antifungal Activity

In addition to their antibacterial properties, these compounds have also demonstrated antifungal activity. Studies have shown that they can inhibit the growth of various fungal strains, making them useful in developing antifungal treatments .

properties

IUPAC Name

4-methyl-2-(2-oxochromen-3-yl)chromeno[3,4-c]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO4/c1-12-20-15(14-7-3-5-9-19(14)27-22(20)25)11-17(23-12)16-10-13-6-2-4-8-18(13)26-21(16)24/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMVDEHIJKPMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280870
Record name 4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5452-31-3
Record name NSC34614
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC18958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one
Reactant of Route 2
4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one
Reactant of Route 3
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4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one
Reactant of Route 4
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4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one
Reactant of Route 5
4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one
Reactant of Route 6
4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one

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